Cas no 2138355-82-3 (1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol)

1-Butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol is a pyrazole-derived compound with a molecular structure featuring a chloro-substituted pyrazole core and a hydroxymethyl functional group. Its design incorporates a butyl chain and a methylpyrazole moiety, enhancing its potential for applications in medicinal chemistry and agrochemical research. The presence of both chloro and hydroxymethyl groups offers versatility for further synthetic modifications, making it a valuable intermediate in the development of biologically active molecules. The compound's stability and well-defined reactivity profile make it suitable for use in selective organic transformations. Its structural features suggest potential utility in the design of enzyme inhibitors or pesticidal agents, though specific applications require further investigation.
1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol structure
2138355-82-3 structure
Product Name:1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol
CAS No:2138355-82-3
MF:C12H17ClN4O
MW:268.742581129074
CID:5891062
PubChem ID:165484151
Update Time:2025-10-31

1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol
    • 2138355-82-3
    • EN300-1128115
    • [1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanol
    • Inchi: 1S/C12H17ClN4O/c1-3-4-7-17-12(13)9(8-18)11(15-17)10-5-6-14-16(10)2/h5-6,18H,3-4,7-8H2,1-2H3
    • InChI Key: HDNZNZPCWJUYPH-UHFFFAOYSA-N
    • SMILES: ClC1=C(CO)C(C2=CC=NN2C)=NN1CCCC

Computed Properties

  • Exact Mass: 268.1090889g/mol
  • Monoisotopic Mass: 268.1090889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.9Ų

1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol Pricemore >>

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Additional information on 1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol

Research Briefing on 1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol (CAS: 2138355-82-3)

The compound 1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol (CAS: 2138355-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is being investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and modulation of biological pathways. The structural complexity and functional groups present in this molecule make it a promising candidate for drug development.

Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its physicochemical properties and biological activity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the molecular structure and purity of the compound. Additionally, computational modeling has been utilized to predict its binding affinity to various biological targets, such as kinases and receptors implicated in disease pathways.

In vitro assays have demonstrated that 1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol exhibits notable inhibitory effects on specific enzymes, suggesting its potential as a lead compound for the development of novel therapeutics. For instance, preliminary data indicate that this compound may interfere with inflammatory signaling pathways, making it a candidate for anti-inflammatory drug development. Further studies are underway to elucidate its mechanism of action and optimize its pharmacological profile.

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Early findings suggest that it has favorable bioavailability and metabolic stability, which are critical factors for its progression into preclinical trials. Researchers are also exploring its potential synergies with other therapeutic agents to enhance efficacy and reduce adverse effects.

In conclusion, 1-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol represents a promising avenue for drug discovery. Its unique chemical structure and biological activity warrant further investigation to fully exploit its therapeutic potential. Future research should focus on in vivo studies to validate its efficacy and safety, as well as on the development of scalable synthesis methods to facilitate its transition into clinical applications.

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